molecular formula C6H11N3 B2624582 Azidomethylcyclopentane CAS No. 455256-35-6

Azidomethylcyclopentane

Cat. No. B2624582
CAS RN: 455256-35-6
M. Wt: 125.175
InChI Key: IFBZCEXADKNJSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve various techniques .


Molecular Structure Analysis

Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques like X-ray crystallography and spectroscopy are often used.


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can involve studying the compound’s reactivity, stability, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, etc. Various analytical techniques are used for this purpose .

Scientific Research Applications

  • Synthesis and Application in Medicinal Chemistry : The paper by Goh et al. (2014) discusses the synthesis of bicyclo[1.1.1]pentan-1-amine, a compound structurally related to azidomethylcyclopentane. This study highlights the importance of such compounds in medicinal chemistry and demonstrates a new synthesis route, which could be applicable to azidomethylcyclopentane as well (Goh et al., 2014).

  • Chemical Properties and Drug Design : The article by Parang et al. (2000) reviews the design of prodrugs of AZT (3'-Azido-2',3'-dideoxythymidine), highlighting the importance of chemical modifications in drug design. The azido group in AZT is a key functional group, similar to azidomethylcyclopentane, illustrating how such chemical structures can be vital in pharmaceutical development (Parang et al., 2000).

  • Drug Discovery and Development Processes : Drews (2000) provides an overview of the drug discovery process, emphasizing the role of chemistry in the development of new pharmaceuticals. This perspective could be applicable to understanding the potential of azidomethylcyclopentane in scientific research and its journey from discovery to application (Drews, 2000).

  • Drug Formulation and Optimization : Ruckmani and Sankar (2010) focus on the formulation and optimization of Zidovudine Niosomes, an approach that could be relevant for the development of formulations involving azidomethylcyclopentane. This study illustrates the importance of optimizing drug delivery systems for effective therapeutic applications (Ruckmani & Sankar, 2010).

Mechanism of Action

The mechanism of action is typically used in the context of bioactive compounds and drugs, and it describes how the compound interacts with biological systems .

Safety and Hazards

Safety and hazards analysis involves studying the potential risks associated with handling or exposure to the compound. This can include toxicity, flammability, environmental impact, etc .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified or used in the future .

properties

IUPAC Name

azidomethylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c7-9-8-5-6-3-1-2-4-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBZCEXADKNJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Azidomethyl)cyclopentane

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